molecular formula C11H13BrN2 B3210773 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine CAS No. 1079-43-2

2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B3210773
CAS No.: 1079-43-2
M. Wt: 253.14 g/mol
InChI Key: UPUOXDPQRITUJL-UHFFFAOYSA-N
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Description

“2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine” is a unique chemical compound with the CAS Number: 1079-43-2 and Linear Formula: C11H13N2Br1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC=C(NC(C)=C2CCN)C2=C1 and the InChI 1S/C11H13BrN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 275.57 g/mol . The exact mass and monoisotopic mass are 273.98724 g/mol . It has a complexity of 519 .

Scientific Research Applications

Subheading Synthesis and Antimicrobial Activity of Indole Derivatives

Researchers synthesized a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives and evaluated their in vitro antibacterial and antifungal activities. The synthesized compounds showed significant activity against Gram-positive, Gram-negative bacteria, and five fungal species. This indicates the potential of 2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine derivatives in antimicrobial applications (Kumbhare et al., 2013).

Anticancer Properties

Subheading Marine Bisindole Alkaloid Derivatives and Cytotoxic Effects

Research on 2,2‐bis(6‐bromo‐1H‐indol‐3‐yl) ethanamine, a marine bisindole alkaloid, has shown anticancer properties in several tumor cell lines. Structural modifications of this compound into alkaloid-like derivatives revealed that the presence of bromine atoms and N-methylated bisindole scaffold are crucial for maintaining the pro-apoptotic activity. This study emphasizes the potential of brominated bisindole marine alkaloids in developing new anticancer drugs (Burattini et al., 2022).

Biochemical Research and Synthesis

Subheading Synthesis of N-Desmethyltriptans and Tridentate Ligands

Efficient synthesis methods for N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, metabolites of triptans, highlight the importance of this compound in biochemical research and drug development. This compound's versatility is further evidenced by its use in synthesizing tridentate ligands, which have shown DNA binding, nuclease activity, and cytotoxicity, indicating potential biomedical applications (Mittapelli et al., 2009; Kumar et al., 2012)(Kumar et al., 2012).

Properties

IUPAC Name

2-(5-bromo-2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUOXDPQRITUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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